5,7-Dichloroquinoline-8-sulfonic acid
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Overview
Description
5,7-Dichloroquinoline-8-sulfonic acid is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of chlorine atoms at positions 5 and 7, along with a sulfonic acid group at position 8, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinoline-8-sulfonic acid typically involves the chlorination of quinoline derivatives followed by sulfonation. One common method includes the reaction of 5,7-dichloroquinoline with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the 8th position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroquinoline-8-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-Dichloroquinoline-8-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 5,7-Dichloroquinoline-8-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group enhances its solubility and reactivity, allowing it to interact with enzymes and other proteins. The chlorine atoms contribute to its antimicrobial properties by disrupting microbial cell membranes and interfering with essential biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a sulfonic acid group.
6,7-Dichloroquinoline-5,8-quinone: Contains a quinone group, leading to different chemical properties and applications.
Uniqueness
5,7-Dichloroquinoline-8-sulfonic acid is unique due to the presence of both chlorine atoms and a sulfonic acid group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
28712-89-2 |
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Molecular Formula |
C9H5Cl2NO3S |
Molecular Weight |
278.11 g/mol |
IUPAC Name |
5,7-dichloroquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H5Cl2NO3S/c10-6-4-7(11)9(16(13,14)15)8-5(6)2-1-3-12-8/h1-4H,(H,13,14,15) |
InChI Key |
FQJHPFTTWASVMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)S(=O)(=O)O)N=C1 |
Origin of Product |
United States |
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